molecular formula C23H18ClN4NaO7S2 B1603137 Acid Leather Yellow G CAS No. 6372-96-9

Acid Leather Yellow G

Cat. No. B1603137
CAS RN: 6372-96-9
M. Wt: 585 g/mol
InChI Key: DXKDBQWDRGRKGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Leather Yellow G (ALYG) is a synthetic dye used in the laboratory for various purposes. It is a member of the azo dye family, which are the most widely used dyes in the world. ALYG has a wide range of applications in the laboratory, including in histology, microscopy, staining procedures, and other laboratory techniques. ALYG is a yellowish-green dye that is soluble in water and has a pH range of 6.5-7.5. It is a highly stable dye and is not affected by light or air. ALYG is used in laboratories to identify and differentiate between different types of cells, tissues, and organs. It is also used in many biochemical and physiological experiments.

Mechanism of Action

Acid Leather Yellow G binds to proteins and nucleic acids in cells, tissues, and organs. It binds to proteins through its azo group, which has a strong affinity for proteins. Acid Leather Yellow G also binds to DNA through its azo group, which has a strong affinity for nucleic acids. When Acid Leather Yellow G binds to proteins and nucleic acids, it forms a complex that is visible under the microscope. This complex can then be used to identify and differentiate between different types of cells, tissues, and organs.
Biochemical and Physiological Effects
Acid Leather Yellow G has been used in a wide range of biochemical and physiological experiments. It has been used to study the structure and function of proteins and nucleic acids, as well as to study the effects of drugs and other compounds on cellular processes. Acid Leather Yellow G can also be used to study the effects of environmental factors, such as temperature, light, and air, on cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of Acid Leather Yellow G is its stability and solubility in water. Acid Leather Yellow G is highly stable and is not affected by light or air. It is also soluble in water and has a wide pH range, making it suitable for use in a variety of laboratory experiments. However, Acid Leather Yellow G is not suitable for use in experiments that require high temperatures, as it is not heat stable. Additionally, Acid Leather Yellow G is not suitable for use in experiments that require high concentrations of dye, as it can be toxic at high concentrations.

Future Directions

The potential future directions for Acid Leather Yellow G include its use in the development of new staining techniques, such as fluorescent staining. Additionally, Acid Leather Yellow G could be used in the development of new methods for the identification and differentiation of cells, tissues, and organs. Acid Leather Yellow G could also be used in the development of new methods for the detection of specific proteins and nucleic acids. Finally, Acid Leather Yellow G could be used in the development of new methods for the study of the effects of environmental factors on cellular processes.

Scientific Research Applications

Acid Leather Yellow G has been used in a wide range of scientific research applications, including histology, microscopy, and staining procedures. It is used to identify and differentiate between different types of cells, tissues, and organs. Acid Leather Yellow G is also used in biochemical and physiological experiments, as it is highly stable and does not react with light or air. Acid Leather Yellow G is often used in immunohistochemistry, as it binds to proteins in the tissue and can be used to detect specific proteins. Acid Leather Yellow G is also used in DNA sequencing, as it binds to DNA and can be used to detect specific sequences.

properties

IUPAC Name

sodium;5-chloro-2-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,22H,1-2H3,(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKDBQWDRGRKGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN4NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884278
Record name Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Leather Yellow G

CAS RN

6372-96-9
Record name Polar Yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-chloro-2-(5-hydroxy-3-methyl-4-(4-((4-methylphenyl)sulphonyloxy)phenylazo)pyrazol-1-yl)benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Leather Yellow G
Reactant of Route 2
Acid Leather Yellow G
Reactant of Route 3
Reactant of Route 3
Acid Leather Yellow G
Reactant of Route 4
Reactant of Route 4
Acid Leather Yellow G
Reactant of Route 5
Acid Leather Yellow G
Reactant of Route 6
Acid Leather Yellow G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.